Boc-Arg(Z) 2-OH

Catalog No.
S1768119
CAS No.
51219-19-3
M.F
C27H34N4O8
M. Wt
542.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Z) 2-OH

CAS Number

51219-19-3

Product Name

Boc-Arg(Z) 2-OH

IUPAC Name

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C27H34N4O8

Molecular Weight

542.6 g/mol

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1

InChI Key

ZWRJPLNCTNRXPE-NRFANRHFSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Synonyms

Boc-Arg(Z)2-OH;Boc-Arg(Z)2-OH;Nalpha-Boc-Ndelta,Nomega-di-Z-L-arginine;C27H34N4O8;PubChem12132;BOC-ARG2-OH;15493_ALDRICH;SCHEMBL8853991;15493_FLUKA;MolPort-003-926-817;CB-323;ZINC71788015;N|A-Boc-N|A,N|O-di-Z-L-arginine;AKOS015908002;FT-0698503;ST24036206;X5775;K-9435;I14-24549

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Protecting Group Strategy:

  • The molecule contains two main functional groups: Boc (tert-Butyloxycarbonyl) and Z (Benzyloxycarbonyl). These groups act as protecting groups during peptide synthesis [].
  • The Boc group protects the alpha-amino group (N-terminus) of the arginine residue, while the two Z groups protect the guanidine side chain of arginine []. This selective protection allows for the controlled formation of peptide bonds while preventing unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Arg(Z)2-OH is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a widely used technique for creating peptides in a stepwise manner on a solid support.
  • The Boc group's stability under acidic cleavage conditions commonly used in SPPS allows for the selective removal of the Boc group to reveal the free amino group for subsequent peptide bond formation [].

Advantages over other Protecting Groups:

  • Compared to other protecting groups for the arginine guanidine side chain, such as Tosyl (Tos), Boc-Arg(Z)2-OH offers advantages in terms of yield and selectivity [].
  • Studies have shown that Boc-Arg(Z)2-OH leads to the formation of the desired peptide product with higher yields and fewer byproducts compared to Boc-Arg(Tos)-OH, particularly when used in the synthesis of optically active aldehydes derived from arginine derivatives [].

Boc-Arg(Z)2-OH, also known as N-(tert-Butoxycarbonyl)-L-arginine dibenzyl ester, is a synthetic building block used in peptide synthesis []. It is derived from the amino acid L-arginine, a naturally occurring amino acid essential for protein synthesis and various biological functions. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, the "Z" groups represent benzyl protecting groups on the guanidine side chain of arginine, and "OH" represents the hydroxyl group on the C-terminus of the molecule [].


Molecular Structure Analysis

Boc-Arg(Z)2-OH has a complex molecular structure with several key features:

  • Central Carbon Chain: The core structure is a carbon chain with the amino acid L-arginine as the backbone.
  • Protecting Groups: The N-terminus (amino group) is protected by a tert-butyloxycarbonyl (Boc) group, while the guanidine side chain of arginine is protected by two benzyl (Z) groups []. These protecting groups prevent unwanted reactions during peptide synthesis.
  • Carboxylic Acid Group: The C-terminus (carboxyl group) is present as a hydroxyl group (OH), allowing it to form a peptide bond with another amino acid [].

Chemical Reactions Analysis

  • Peptide Bond Formation: Boc-Arg(Z)2-OH can react with another amino acid derivative (e.g., H-Leu-OMe) in the presence of coupling reagents to form a peptide bond. The Boc group is removed (deprotection) under acidic conditions, allowing the free amino group of arginine to react with the C-terminus of the other amino acid. The benzyl protecting groups on the guanidine side chain can be removed later under milder conditions (e.g., hydrogenation) [].

Physical And Chemical Properties Analysis

  • Solid State: Due to its high molecular weight and multiple functional groups, Boc-Arg(Z)2-OH is likely a solid at room temperature [].
  • Solubility: It is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide, due to the presence of the protecting groups [].
  • Stability: The Boc and benzyl protecting groups provide stability to the molecule, allowing it to be stored and handled without significant decomposition [].

Boc-Arg(Z)2-OH itself does not have a specific mechanism of action. It serves as a protected amino acid building block used to incorporate the amino acid L-arginine into a peptide sequence during synthesis. The mechanism of action during peptide synthesis involves the selective removal of protecting groups to achieve the desired peptide chain.

Boc-Arg(Z)2-OH is likely to exhibit some of the following hazards:

  • Mild Irritant: The compound may cause mild skin and eye irritation upon contact [].
  • Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory tract [].
  • Environmental Impact: Improper disposal may have negative effects on the environment.

XLogP3

5

Dates

Modify: 2023-08-15

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